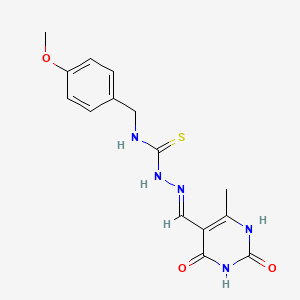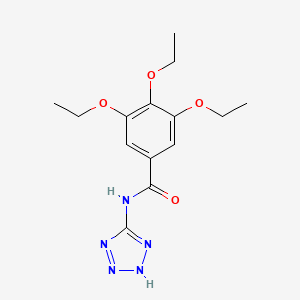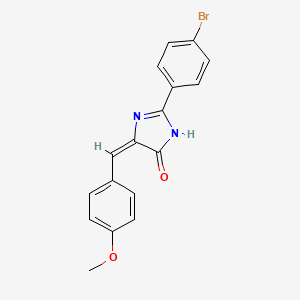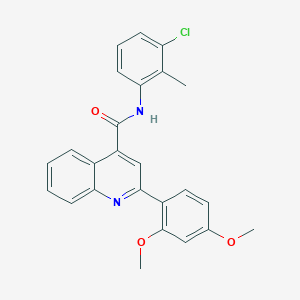
1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine
Descripción general
Descripción
1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine, also known as CNBP, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and molecular biology. It has been identified as a potential lead compound for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine has also been used as a fluorescent probe for the detection of DNA and RNA.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine involves its interaction with various biological targets such as enzymes, receptors, and nucleic acids. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine has also been shown to bind to DNA and RNA, leading to the modulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the release of neurotransmitters in the brain. 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It can be easily modified to generate analogs with improved activity and selectivity. However, 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine. One possible direction is the development of 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another possible direction is the use of 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine as a fluorescent probe for the detection of DNA and RNA in living cells. Furthermore, the study of the structure-activity relationship of 1-(3-chlorobenzoyl)-4-(4-nitrobenzoyl)piperazine and its analogs may lead to the discovery of new compounds with improved activity and selectivity.
Propiedades
IUPAC Name |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-15-3-1-2-14(12-15)18(24)21-10-8-20(9-11-21)17(23)13-4-6-16(7-5-13)22(25)26/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOUTNUSLTVHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2,6-dichlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3733223.png)
![isopropyl 4-(aminocarbonyl)-5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3733226.png)
![isopropyl 2-[(3-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733231.png)
![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3733234.png)

![2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3733254.png)
![4-benzyl-1-[(4-tert-butylphenoxy)acetyl]piperidine](/img/structure/B3733259.png)

![N-(3-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733268.png)
![N-(2,3-dimethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733271.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3733309.png)
![ethyl 4-ethyl-5-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3733320.png)